molecular formula C12H16BrNO2S B13255638 3-[(4-Bromobenzenesulfonyl)methyl]piperidine

3-[(4-Bromobenzenesulfonyl)methyl]piperidine

Cat. No.: B13255638
M. Wt: 318.23 g/mol
InChI Key: RVCKXTKNTKLBBA-UHFFFAOYSA-N
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Description

3-[(4-Bromobenzenesulfonyl)methyl]piperidine is a piperidine derivative featuring a brominated benzenesulfonylmethyl group at the 3-position of the piperidine ring. Piperidine, a six-membered saturated heterocycle containing one nitrogen atom, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets. This structural motif is commonly exploited in drug design to improve pharmacokinetic properties, such as metabolic resistance and solubility .

The hydrochloride salt form of a closely related compound, 4-[(4-bromobenzenesulfonyl)methyl]piperidine hydrochloride (CAS: MFCD26793002), has been documented, highlighting the synthetic feasibility of such derivatives . The bromine atom at the para position of the benzene ring contributes to increased lipophilicity, which may enhance membrane permeability, while the sulfonyl group improves aqueous solubility through polar interactions.

Properties

Molecular Formula

C12H16BrNO2S

Molecular Weight

318.23 g/mol

IUPAC Name

3-[(4-bromophenyl)sulfonylmethyl]piperidine

InChI

InChI=1S/C12H16BrNO2S/c13-11-3-5-12(6-4-11)17(15,16)9-10-2-1-7-14-8-10/h3-6,10,14H,1-2,7-9H2

InChI Key

RVCKXTKNTKLBBA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromobenzenesulfonyl)methyl]piperidine typically involves the reaction of piperidine with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromobenzenesulfonyl)methyl]piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

    Cyclization Reactions: Catalysts such as palladium or copper may be employed to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

3-[(4-Bromobenzenesulfonyl)methyl]piperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Bromobenzenesulfonyl)methyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Positional Isomerism: 3- vs. 4-Substituted Piperidines

  • 3-[(Phenylsulfonyl)methyl]piperidine hydrochloride (CAS: 101768-74-5): This analogue lacks the bromine atom but retains the sulfonylmethyl group at the 3-position of piperidine. The absence of bromine reduces molecular weight (275.79 g/mol vs.
  • 4-[(4-Bromobenzenesulfonyl)methyl]piperidine hydrochloride : A positional isomer with the sulfonylmethyl group at the 4-position. The 4-substitution may alter steric interactions in receptor binding compared to the 3-substituted derivative, though direct pharmacological data are unavailable .

B. Sulfonyl vs. Acyl/Thioether Groups

  • 1-(4-Bromobenzoyl)-3-methylpiperidine (CAS: 346720-48-7): Replacing the sulfonyl group with a benzoyl moiety introduces a ketone functional group. The methyl group on the piperidine ring adds steric bulk, which may influence target selectivity .
  • 4-[5-Benzylsulfanyl-4-(3-trifluoromethylphenyl)-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine : This compound combines a sulfonyl group with a benzylsulfanyl-triazole moiety. The thioether (sulfanyl) group introduces different electronic and metabolic properties, as sulfur atoms can undergo oxidation to sulfoxides or sulfones, altering activity .
Pharmacological and Physicochemical Properties
Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) LogP (Est.) Biological Activity Notes
3-[(4-Bromobenzenesulfonyl)methyl]piperidine ~330 Bromobenzenesulfonyl, piperidine Moderate (polar sulfonyl) ~2.5 Potential CNS activity due to lipophilicity
3-[(Phenylsulfonyl)methyl]piperidine HCl 275.79 Phenylsulfonyl, piperidine High ~1.8 Lower lipophilicity may limit bioavailability
1-(4-Bromobenzoyl)-3-methylpiperidine 348.26 Bromobenzoyl, methylpiperidine Low ~3.2 Enhanced steric effects for receptor selectivity
4-[3-(3-Bromophenyl)-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine ~450 Bromophenyl-oxadiazole, thienylsulfonyl Low (hydrophobic oxadiazole) ~3.8 Oxadiazole may confer metabolic stability

Key Observations :

  • Sulfonyl vs. Acyl : Sulfonyl groups enhance solubility and hydrogen-bonding capacity, critical for interactions with polar enzyme active sites.
  • Heterocyclic Additions : Compounds with triazole or oxadiazole rings (e.g., ) show increased rigidity, which may improve target affinity but reduce synthetic accessibility.

Biological Activity

3-[(4-Bromobenzenesulfonyl)methyl]piperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in disease models, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-bromobenzenesulfonyl group. This structural configuration is significant for its interactions with biological targets.

The mechanism of action for 3-[(4-Bromobenzenesulfonyl)methyl]piperidine involves its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can lead to the inhibition or modulation of enzyme activities, particularly those involved in critical cellular processes. The sulfonyl group enhances the compound's affinity for various biological targets by facilitating interactions with hydrophobic pockets within proteins .

Inhibition of Kinases

Recent studies have demonstrated that derivatives of piperidine, including 3-[(4-Bromobenzenesulfonyl)methyl]piperidine, exhibit significant inhibitory activity against various kinases such as GSK-3β, IKK-β, and ROCK-1. The IC50 values for these compounds typically range from nanomolar to micromolar concentrations, indicating potent biological activity .

Kinase IC50 (nM) Reference
GSK-3β10 - 1314
IKK-βVaries
ROCK-1Varies

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2) revealed that certain derivatives do not significantly reduce cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for therapeutic applications .

Antimicrobial Activity

In a study targeting Pseudomonas aeruginosa, a pathogen notorious for its resistance to antibiotics, compounds similar to 3-[(4-Bromobenzenesulfonyl)methyl]piperidine were evaluated for their ability to inhibit MurB, an essential enzyme in bacterial cell wall synthesis. The results indicated promising antibacterial activity against resistant strains .

Anti-inflammatory Effects

Compounds derived from the piperidine scaffold have been investigated for their anti-inflammatory properties. In BV-2 microglial cells, certain derivatives significantly decreased levels of pro-inflammatory cytokines such as IL-6 and NO, suggesting potential therapeutic applications in neuroinflammatory conditions .

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